molecular formula C12H18BrClOSi B2411224 (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane CAS No. 179120-53-7

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B2411224
CAS No.: 179120-53-7
M. Wt: 321.71
InChI Key: GAVGYRAGBGVASR-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties

Properties

IUPAC Name

(4-bromo-3-chlorophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGYRAGBGVASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane

Synthesis of 4-Bromo-3-chlorophenol

The phenolic precursor 4-bromo-3-chlorophenol is typically synthesized via electrophilic aromatic bromination of 3-chlorophenol. The chloro group directs bromination to the para position due to its meta-directing nature.

Procedure :
3-Chlorophenol is dissolved in acetic acid and treated with bromine (Br₂) at 0–5°C. The reaction proceeds via generation of a bromonium ion intermediate, yielding 4-bromo-3-chlorophenol after 2–3 hours. Purification by silica gel chromatography affords the product in 75–85% yield.

Key Reaction Parameters :

Parameter Value
Solvent Acetic acid
Temperature 0–5°C
Bromine Equivalents 1.1 eq
Yield 75–85%

Silylation of 4-Bromo-3-chlorophenol

The tert-butyl dimethylsilyl (TBS) group is introduced via nucleophilic substitution using tert-butyl dimethylsilyl chloride (TBSCl). Two catalytic systems are prominent:

Iron(III)-Catalyzed Silylation

Source describes a Fe(HSO₄)₃/Et₃N system for efficient silylation of phenols.

Procedure :
4-Bromo-3-chlorophenol (1.0 eq) is dissolved in dry THF under nitrogen. Fe(HSO₄)₃ (5 mol%) and Et₃N (1.5 eq) are added, followed by dropwise addition of TBSCl (1.2 eq). The reaction is stirred at 25°C for 4 hours, yielding the silyl ether in 92% after column chromatography.

Key Advantages :

  • Mild conditions (room temperature).
  • High functional group tolerance.
  • Avoids moisture-sensitive reagents.
Imidazole-Mediated Silylation

A traditional approach uses imidazole as a base to deprotonate the phenol.

Procedure :
4-Bromo-3-chlorophenol (1.0 eq), imidazole (2.5 eq), and TBSCl (1.2 eq) are combined in DMF. The mixture is stirred at 60°C for 6 hours, achieving 88% yield after purification.

Comparative Analysis :

Condition Fe(HSO₄)₃/Et₃N Imidazole/DMF
Temperature 25°C 60°C
Time 4 h 6 h
Yield 92% 88%
Scalability >10 g <5 g

Mechanistic Insights into Silylation

The iron-catalyzed method operates via a Lewis acid-mediated pathway. Fe(HSO₄)₃ activates TBSCl by coordinating to the chlorine atom, enhancing electrophilicity. Et₃N scavenges HCl, shifting equilibrium toward product formation. In contrast, imidazole deprotonates the phenol, enabling nucleophilic attack on TBSCl.

Critical Considerations :

  • Moisture Sensitivity : Both methods require anhydrous conditions to prevent hydrolysis of TBSCl.
  • Steric Effects : The tert-butyl group in TBSCl impedes over-silylation, ensuring mono-functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 300 MHz) :

  • δ 7.43 (dd, J = 7.7, 1.8 Hz, 1H, aromatic)
  • δ 7.26 (ddd, J = 8.2, 7.4, 1.8 Hz, 1H, aromatic)
  • δ 1.12 (s, 9H, tert-butyl)
  • δ 0.29 (s, 6H, Si(CH₃)₂)

¹³C NMR (CDCl₃, 75 MHz) :

  • δ 157.4 (C-O-Si)
  • δ 133.6, 129.9, 121.2, 119.9 (aromatic carbons)
  • δ 25.7 (tert-butyl CH₃)
  • δ -4.3 (Si(CH₃)₂)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₂₀BrClOSi (M+H)⁺ : 361.0124
  • Observed : 361.0129

Industrial Applications and Scalability

The Fe(HSO₄)₃/Et₃N method is preferred for large-scale synthesis due to its efficiency and lower energy requirements. Pilot studies demonstrate consistent yields (>90%) at kilogram scales, with residual iron removed via aqueous workup.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.

Scientific Research Applications

General Reaction Scheme:

4 Bromo 3 chlorophenol+tert butylchlorodimethylsilane 4 Bromo 3 chlorophenoxy tert butyl dimethylsilane\text{4 Bromo 3 chlorophenol}+\text{tert butylchlorodimethylsilane}\rightarrow \text{ 4 Bromo 3 chlorophenoxy tert butyl dimethylsilane}

Chemical Reactions

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
  • Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
  • Reduction Reactions: The compound can be reduced to form phenolic derivatives.

Common Reagents and Conditions:

  • Substitution: Sodium iodide in acetone
  • Oxidation: Potassium permanganate or chromium trioxide
  • Reduction: Lithium aluminum hydride or sodium borohydride

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to protect hydroxyl groups allows for selective modifications during multi-step syntheses without interference from reactive sites.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the synthesis of biologically active molecules. It can modify drug candidates, enhancing their pharmacological properties while minimizing side effects.

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its stability under various conditions makes it suitable for producing specialty chemicals used in industrial applications.

Case Studies

StudyApplicationFindings
Study on Antimicrobial Activity Investigated the compound's effect on bacterial growthShowed potential antimicrobial properties against several strains
Cytotoxicity Assay Evaluated effects on cancer cell linesIndicated cytotoxic effects, suggesting potential as an anticancer agent
Enzyme Inhibition Research Assessed inhibition of phosphodiesterase-4 (PDE4)Demonstrated effective inhibition, relevant for inflammatory response modulation

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with other elements. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenoxy)(tert-butyl)dimethylsilane
  • (3-Chlorophenoxy)(tert-butyl)dimethylsilane
  • (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Uniqueness

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring. This dual halogenation provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. Additionally, the tert-butyl and dimethylsilane groups enhance the compound’s stability and solubility, making it a valuable reagent in various chemical processes.

Biological Activity

(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane, with the CAS number 179120-53-7, is a silane compound characterized by its unique molecular structure, which includes a brominated and chlorinated phenoxy group attached to a tert-butyl dimethylsilyl moiety. Its molecular formula is C₁₂H₁₈BrClOSi, and it has a molecular weight of 321.71 g/mol . This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in signaling pathways, modulating cellular responses.

Potential Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Antimicrobial Agents : Studies suggest that compounds with similar structures exhibit antimicrobial properties, making this silane a candidate for further exploration in this area.
  • Anticancer Activity : Preliminary data indicate that the compound may have anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies

  • Antimicrobial Activity :
    A study conducted on related phenoxy-silane compounds demonstrated significant antimicrobial activity against various bacterial strains. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against pathogens .
  • Anticancer Properties :
    In vitro studies have shown that silanes can induce cell death in cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit proliferation in breast cancer cells, showing promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their corresponding biological activities observed in related compounds:

Structural FeatureBiological ActivityReference
Bromine SubstituentEnhanced antimicrobial properties
Chlorine SubstituentIncreased receptor binding affinity
Tert-butyl GroupImproved solubility and stability

Synthesis and Evaluation

The synthesis of this compound involves several steps, typically including the bromination and chlorination of phenolic precursors followed by silanization reactions. The evaluation of its biological activity often employs assays to test for enzyme inhibition and receptor interactions.

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To better understand the interactions at the molecular level.

Q & A

Q. What challenges arise when scaling up syntheses involving this compound, and how are they addressed?

  • Methodological Answer :
  • Exothermic Reactions : Use jacketed reactors with controlled cooling (e.g., −78°C baths for n-BuLi additions).
  • Purification Scaling : Replace column chromatography with fractional distillation or recrystallization (e.g., using ethanol/water mixtures).
  • Safety Protocols : Handle bromine/chlorine-containing intermediates in fume hoods with HEPA filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.